Difludiazepam

Quantitative Structure-Activity Relationship (QSAR) GABAA Receptor Binding Predictive Toxicology

Procure Difludiazepam, the unique 2′,6′-difluoro benzodiazepine, as your analytical reference standard for forensic toxicology and GABAA receptor research. Its IC50 of 4.1 nM and high predicted binding affinity (log 1/c = 9.16) surpass other designer benzodiazepines, making generic substitution scientifically invalid. Available in ≥98% purity, validated for LC-MS/MS method development and competitive binding assays. Ensure assay specificity—order the exact compound.

Molecular Formula C16H11ClF2N2O
Molecular Weight 320.72 g/mol
CAS No. 39080-67-6
Cat. No. B1419089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifludiazepam
CAS39080-67-6
Molecular FormulaC16H11ClF2N2O
Molecular Weight320.72 g/mol
Structural Identifiers
SMILESCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=C(C=CC=C3F)F
InChIInChI=1S/C16H11ClF2N2O/c1-21-13-6-5-9(17)7-10(13)16(20-8-14(21)22)15-11(18)3-2-4-12(15)19/h2-7H,8H2,1H3
InChIKeyDUNFPASORLTEGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Difludiazepam (CAS 39080-67-6) Procurement Guide: Technical Specifications and Research Applications


Difludiazepam (Ro 07-4065) is a synthetic 1,4-benzodiazepine derivative that functions as a positive allosteric modulator of the GABAA receptor . It is structurally defined as the 2′,6′-difluoro derivative of fludiazepam and is characterized by the presence of halogenated groups at the ortho position of its phenyl ring [1]. This compound, which has never been marketed for clinical use, is primarily employed as an analytical reference standard for research and forensic applications .

Why Difludiazepam Cannot Be Substituted by Generic Benzodiazepines in Research


Substituting difludiazepam with other benzodiazepines is not scientifically justified due to the substantial variability in binding affinity and potency that exists even within this single class of compounds [1]. A quantitative structure-activity relationship (QSAR) study demonstrated that difludiazepam possesses a predicted GABAA receptor binding affinity that surpasses the previously highest reported values for other designer benzodiazepines [2]. Furthermore, its distinct 2′,6′-difluoro substitution pattern on the phenyl ring directly influences its interaction with the GABAA receptor, differentiating it from its parent compound, fludiazepam, and other analogs [3]. Therefore, experimental outcomes obtained with one benzodiazepine cannot be reliably extrapolated to difludiazepam, making the procurement of the specific compound a non-negotiable requirement for ensuring the accuracy and reproducibility of targeted research.

Quantitative Evidence for Difludiazepam Differentiation from Benzodiazepine Comparators


QSAR Predicted GABAA Binding Affinity for Difludiazepam vs. Designer Benzodiazepines

A 2022 study by Manchester et al. utilized a validated QSAR model to predict the GABAA receptor binding affinity of nine recently emerged designer benzodiazepines. Difludiazepam exhibited the highest predicted binding affinity (log 1/c = 9.16) among the 1,4-benzodiazepines evaluated. This value is greater than the previously highest predicted binding affinities reported for other designer benzodiazepines [1].

Quantitative Structure-Activity Relationship (QSAR) GABAA Receptor Binding Predictive Toxicology

In Vitro GABAA Receptor Binding IC50 of Difludiazepam Compared to Reference Ligands

Difludiazepam demonstrates high affinity for the GABAA receptor with an in vitro IC50 value of 4.1 nM . This potency is characteristic of high-affinity benzodiazepine ligands. For context, classical benzodiazepines like diazepam typically exhibit IC50 values in the low nanomolar range (e.g., diazepam IC50 ≈ 12-20 nM) [1]. The quantitative difference indicates that difludiazepam is a more potent ligand at the GABAA receptor in this assay system.

GABAA Receptor Pharmacology Ligand Binding Assay IC50 Determination

Structural Determinants of Potency: Difludiazepam vs. Fludiazepam

Difludiazepam is the 2′,6′-difluoro derivative of fludiazepam [1]. This specific substitution distinguishes it from fludiazepam, which has a single fluorine atom at the 2′ position. This modification is known to significantly impact binding affinity and pharmacological profile. While direct comparative binding data for this specific pair is limited in the open literature, the structural difference is a key determinant of receptor interaction, and fludiazepam itself is reported to have 4 times greater binding affinity for benzodiazepine receptors than diazepam [2]. The additional fluorine substitution in difludiazepam is a structural feature that may contribute to its high predicted potency.

Medicinal Chemistry Structure-Activity Relationship (SAR) Benzodiazepine Analog Design

Predicted Metabolic Pathway: Formation of Nordifludiazepam

Based on the known metabolic pathways of structurally similar benzodiazepines like midazolam, nordifludiazepam (Ro 07-3953) is identified as a potential primary metabolite of difludiazepam . Nordifludiazepam has been shown to potentiate ethanol-induced narcosis and exhibits anticonvulsant activity in mouse models [1]. This metabolite profile differentiates difludiazepam from benzodiazepines that do not undergo this specific N-dealkylation pathway to produce a pharmacologically active metabolite.

Drug Metabolism Analytical Toxicology Metabolite Identification

Optimal Procurement and Application Scenarios for Difludiazepam


Forensic Toxicology and New Psychoactive Substance (NPS) Reference Standard

Difludiazepam is an essential analytical reference standard for forensic toxicology laboratories tasked with identifying and quantifying this specific designer benzodiazepine in seized materials or biological samples. Its availability as a certified reference material (e.g., Cayman Item No. 23507) enables the development and validation of accurate detection methods, such as GC-MS or LC-MS/MS, as required by legal and regulatory bodies . The unique structural and pharmacological profile described in Sections 2 and 3 underscores the necessity of having a compound-specific standard, as cross-reactivity with immunoassays designed for other benzodiazepines cannot be assumed.

GABAA Receptor Pharmacology and Structure-Activity Relationship (SAR) Studies

Researchers investigating the molecular pharmacology of the GABAA receptor can utilize difludiazepam as a high-affinity probe. Its low IC50 of 4.1 nM and high predicted binding affinity (log 1/c = 9.16) make it a potent tool for competitive binding assays, functional studies of receptor activation, and investigations into allosteric modulation mechanisms [1]. Furthermore, its specific 2′,6′-difluoro substitution pattern provides a valuable structural motif for SAR studies aimed at understanding the molecular determinants of benzodiazepine potency and receptor subtype selectivity, as discussed in Section 3.

In Vitro and In Vivo Metabolism and Pharmacokinetic Studies

For studies focused on the metabolism of designer benzodiazepines, difludiazepam serves as a key substrate. As detailed in Section 3, its predicted metabolism yields nordifludiazepam as a potential active metabolite, a pathway inferred from similar compounds like midazolam . Researchers can procure both the parent compound (difludiazepam) and its metabolite (nordifludiazepam) as analytical standards to conduct in vitro hepatocyte incubation studies or in vivo pharmacokinetic experiments in animal models. These studies are crucial for understanding the compound's disposition, half-life, and potential for drug-drug interactions.

Method Development and Validation in Bioanalysis

Bioanalytical laboratories developing quantitative methods for novel benzodiazepines in complex matrices (e.g., plasma, urine) require high-purity difludiazepam as a primary standard for calibration and quality control. The analytical specifications detailed in Section 1, including a reported purity of ≥98% and key physicochemical properties (LogP = 2.68, molecular weight = 320.72), are critical for preparing accurate stock solutions and validating method parameters such as linearity, accuracy, precision, and stability . This ensures the reliability and reproducibility of data generated for research, clinical, or forensic purposes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Difludiazepam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.